优克雷斯塔黄烷酮 A

描述

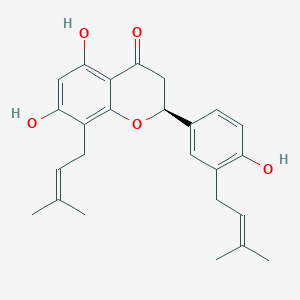

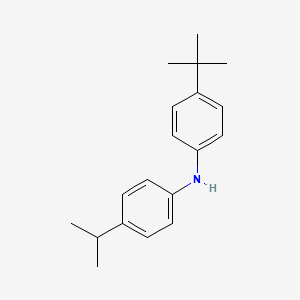

Euchrestaflavanone A is a flavonoid found in the root bark of Cudrania tricuspidate . It has been identified as an antithrombotic agent, inhibiting platelet aggregation and exhibiting antiplatelet and antithrombotic properties . This makes it a potential compound for thromboprophylaxis .

Molecular Structure Analysis

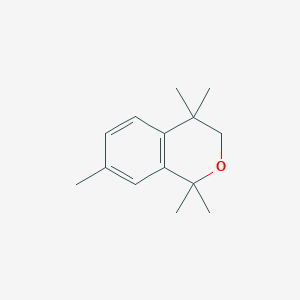

Euchrestaflavanone A has a molecular weight of 408.49 and its formula is C25H28O5 . The SMILES notation for its structure isO=C1CC@@HC(C/C=C(C)\\C)=C2)OC3=C(C/C=C(C)\\C)C(O)=CC(O)=C13 . Physical And Chemical Properties Analysis

Euchrestaflavanone A is a colorless needle-like compound with a melting point of 145-147°C . Its specific rotation is -35° (c 0.2, EtOH) . The UV absorption maxima are at 295 (4.29), 340 (sh 3.80), +EtONa: 252 (4.70), 337 (4.52); +AlCl: 297 (4.29), 340sh (3.70); +NaOAc: 295 (4.24), 338 (4.22) .科学研究应用

Anti-Platelet and Anti-Thrombotic Effects

EFA has been investigated for its ability to attenuate thrombosis by inhibiting collagen-induced platelet activation . Platelets play a crucial role in hemostasis but can also contribute to thrombosis. EFA significantly inhibits platelet aggregation and downregulates glycoprotein IIb/IIIa-mediated signaling events, including platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction. Simultaneously, it upregulates the cyclic adenosine monophosphate-dependent pathway. These properties position EFA as a potential therapeutic drug candidate for preventing platelet-related thrombosis and cardiovascular disease.

安全和危害

Safety data sheets suggest that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-12,23,26-28H,7,9,13H2,1-4H3/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIMEYWWZBBDCM-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315194 | |

| Record name | Euchrestaflavanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Euchrestaflavanone A | |

CAS RN |

80510-05-0 | |

| Record name | Euchrestaflavanone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80510-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euchrestaflavanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Euchrestaflavanone A regarding its anti-thrombotic effects?

A1: Euchrestaflavanone A exhibits anti-thrombotic properties by primarily targeting platelet activation. It effectively inhibits platelet aggregation induced by collagen. [] This inhibition stems from the downregulation of signaling events mediated by glycoprotein IIb/IIIa (αIIb/β3), a key receptor involved in platelet aggregation. [] Additionally, Euchrestaflavanone A reduces platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction, all crucial steps in thrombus formation. [] Furthermore, it upregulates the cyclic adenosine monophosphate (cAMP)-dependent pathway, which plays a role in inhibiting platelet activation. []

Q2: Beyond platelet aggregation, what other biological activities have been observed with Euchrestaflavanone A?

A2: Euchrestaflavanone A has demonstrated notable inhibitory activity against MRP1-like efflux pumps in human erythrocytes. [] The compound exhibited a potency comparable to established MRP1 inhibitors like benzbromarone and displayed greater efficiency than genistein in inhibiting the efflux of the fluorescent dye BCPCF. [] These findings suggest that Euchrestaflavanone A might be a promising candidate for developing novel MRP1 inhibitors.

Q3: Has Euchrestaflavanone A shown potential in inhibiting specific enzymes?

A3: Euchrestaflavanone B, a closely related compound to Euchrestaflavanone A, has been identified as a potent inhibitor of protein kinase CKII. [] It acts as a competitive inhibitor of ATP, a substrate for CKII. [] While this research focuses on Euchrestaflavanone B, the structural similarities between Euchrestaflavanone A and B suggest that Euchrestaflavanone A might also exhibit inhibitory activity against CKII. Further research is needed to confirm this hypothesis.

Q4: What is the source of Euchrestaflavanone A and are there other related compounds found in the same source?

A4: Euchrestaflavanone A is primarily isolated from the root bark of Cudrania tricuspidata, a plant traditionally used in Asian medicine. [, , , ] This plant is also a source for other prenylated flavonoids such as Euchrestaflavanone C, and prenylated xanthones like cudraflavone B and gericudranin E, some of which have shown antibacterial and hepatoprotective activities. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)

![1-[4-(4-Propylcyclohexyl)phenyl]ethanone](/img/structure/B3029788.png)

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)

![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)